Voluloride
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Overview
Description
Voluloride is a synthetic compound known for its unique chemical properties and diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Voluloride typically involves a multi-step process. The initial step often includes the preparation of a precursor compound, which is then subjected to various chemical reactions to form this compound. Common reagents used in these reactions include strong acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate and purify this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Voluloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts may also be used to enhance the reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Voluloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Voluloride involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used.
Properties
CAS No. |
1498299-91-4 |
---|---|
Molecular Formula |
C38H67ClN18O4 |
Molecular Weight |
875.526 |
IUPAC Name |
3,5-diamino-N-[N-(4-{4-[2-(bis{3-[(2R)-2-amino-6- (carbamimidoylamino)hexanamido]propyl}amino)ethoxy]phenyl}butyl) carbamimidoyl]-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C38H67ClN18O4/c39-30-32(43)55-31(42)29(54-30)35(60)56-38(48)53-18-4-1-9-25-12-14-26(15-13-25)61-24-23-57(21-7-19-49-33(58)27(40)10-2-5-16-51-36(44)45)22-8-20-50-34(59)28(41)11-3-6-17-52-37(46)47/h12-15,27-28H,1-11,16-24,40-41H2,(H,49,58)(H,50,59)(H4,42,43,55)(H4,44,45,51)(H4,46,47,52)(H3,48,53,56,60)/t27-,28-/m1/s1 |
InChI Key |
OKBDJMKISGUWNG-VSGBNLITSA-N |
SMILES |
O=C(C1=NC(Cl)=C(N)N=C1N)NC(NCCCCC2=CC=C(OCCN(CCCNC([C@H](N)CCCCNC(N)=N)=O)CCCNC([C@H](N)CCCCNC(N)=N)=O)C=C2)=N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
voluloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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